molecular formula C9H7BrO3 B054380 Bromo-acetic acid 2-formyl-phenyl ester CAS No. 124658-76-0

Bromo-acetic acid 2-formyl-phenyl ester

Cat. No. B054380
CAS RN: 124658-76-0
M. Wt: 243.05 g/mol
InChI Key: FNLOIMSSKSYIPU-UHFFFAOYSA-N
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Description

“Bromo-acetic acid 2-formyl-phenyl ester” is a chemical compound. It is a type of ester, which are widely used building blocks in organic synthesis . The molecular formula of this compound is C9H7BrO3 .


Chemical Reactions Analysis

Esters, including “Bromo-acetic acid 2-formyl-phenyl ester”, can undergo various chemical reactions. For example, they can undergo hydrolysis, which is the splitting with water, to form carboxylic acids and alcohols . They can also react with Grignard reagents to form tertiary alcohols, or with hydride reagents to form aldehydes or primary alcohols .

Scientific Research Applications

  • Synthesis and Biological Screening of Analogs : A study synthesized 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs. These compounds showed potent bioactivity against bacteria, fungi, and earthworms. Peptide derivatives exhibited stronger antimicrobial activity compared to corresponding esters (Dahiya, Pathak, & Kaur, 2008).

  • Conversion of Diastereoisomeric Diols : Another study involved converting diastereoisomeric diols into orthoesters using acetyl bromide. This resulted in bromo acetates with complete inversion of configuration at a benzylic site, leading to the synthesis of corresponding oxetanes (Aftab et al., 2000).

  • Mechanism of Rearrangement of β-Acyloxyalkyl Radicals : Research on the distribution of products from reactions involving similar bromo-esters enabled evaluation of the rearrangement rates of some β-acyloxyalkyl radicals. This study suggested a concerted mechanism involving a five-membered cyclic transition state (Beckwith & Thomas, 1973).

  • Bromination of Benzylidene 2-pyridylhydrazone : Investigation into the reaction of bromine with benzylidene 2-pyridylhydrazone in acetic acid showed the formation of typical N-bromo-compounds, leading to various substituted pyridines (Gibson, 1963).

  • Preparation of Diastereoisomeric (1)-menthyl Esters : A study explored the reaction of stereoisomeric (1)-menthyl esters of bromo(phenyl)acetic acid with mercury, forming diastereoisomeric menthyl esters of (bromomercuri)phenylacetic acid. This finding supported the hypothesis about the planar configuration of free radicals (Nesmeyanov, Reutov, & Poddubnaya, 1954).

properties

IUPAC Name

(2-formylphenyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-9(12)13-8-4-2-1-3-7(8)6-11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLOIMSSKSYIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466948
Record name BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-acetic acid 2-formyl-phenyl ester

CAS RN

124658-76-0
Record name BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Salicylaldehyde (50 grams) and pyridine (48.5 grams) in dichloromethane (500 ml) maintained at 0-5° C. under nitrogen atmosphere was added dropwise bromoacetyl bromide (210.6 grams). The reaction mixture was stirred for one hour at the same temperature. The reaction mixture was washed with 1000 ml of water and 1500 ml of 5% sodium bicarbonate solution, dried over sodium sulphate followed by distillation of solvent under reduced pressure to get 60.0 grams of bromo-acetic acid 2-formyl-phenyl ester.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
210.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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